molecular formula C11H9F3N2O B2623067 1-Benzyl-3-(trifluoromethyl)-1H-pyrazol-5-ol CAS No. 143706-79-0

1-Benzyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Cat. No.: B2623067
CAS No.: 143706-79-0
M. Wt: 242.201
InChI Key: AEZWELOKOGULQG-UHFFFAOYSA-N
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Description

1-Benzyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is a heterocyclic compound that features a pyrazole ring substituted with a benzyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(trifluoromethyl)-1H-pyrazol-5-ol can be achieved through several synthetic routes. One common method involves the reaction of benzylhydrazine with trifluoroacetic acid and an appropriate aldehyde or ketone. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(trifluoromethyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

1-Benzyl-3-(trifluoromethyl)-1H-pyrazol-5-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(trifluoromethyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3-(trifluoromethyl)-1H-indazole: Similar structure but with an indazole ring instead of a pyrazole ring.

    1-Benzyl-3-(trifluoromethyl)-1H-imidazole: Contains an imidazole ring, offering different chemical properties and reactivity.

    1-Benzyl-3-(trifluoromethyl)-1H-triazole: Features a triazole ring, which can impact its biological activity and applications.

Uniqueness

1-Benzyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is unique due to the presence of both a benzyl group and a trifluoromethyl group on the pyrazole ring. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-benzyl-5-(trifluoromethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O/c12-11(13,14)9-6-10(17)16(15-9)7-8-4-2-1-3-5-8/h1-6,15H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGECVHWNUIFTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=C(N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101220981
Record name 1-(Phenylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101220981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143706-79-0
Record name 1-(Phenylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101220981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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